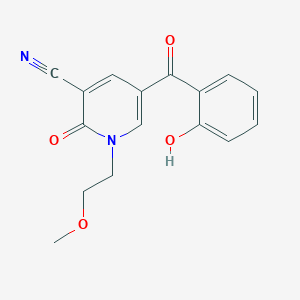

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxybenzoyl group and a methoxyethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors, such as 2-hydroxybenzoic acid derivatives, with reagents like chlorotrimethylsilane. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are optimized to maximize yield and purity while minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile:

Scientific Research Applications

- Pyridone Analog for Aerosol Administration: This compound is a pyridone analog that can be formulated for aerosol administration to treat various fibrotic and inflammatory diseases. These diseases include those associated with the lung, heart, kidney, liver, eye, and central nervous system .

- Treatment of Lung Disease: It can be used in a method for treating lung disease in mammals by administering a dose through inhalation on a continuous dosing schedule. The dosing schedule can vary from daily to less frequent, such as every other day, weekly, biweekly, or monthly .

- Inhibition of Lung Tumor Stroma: In some embodiments, the compound can be used to treat lung cancer by inhibiting, reducing, or slowing the growth of lung tumor stroma. It can also be administered with other therapeutic agents .

- Aerosol Formulation Components: When used in inhaled doses, it is often part of an aqueous solution that may contain co-solvents, tonicity agents, sweeteners, surfactants, wetting agents, chelating agents, anti-oxidants, salts, and buffers .

- Delivery Methods: The compound can be delivered using a nebulizer, a metered dose inhaler, or a dry powder inhaler . When using a liquid nebulizer, the goal is to achieve lung deposition of at least 7% of the administered compound . The nebulizer should also provide specific droplet size distribution and output rates .

Details on the compound

Mecanismo De Acción

The exact mechanism by which 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects in cellular pathways.

Comparación Con Compuestos Similares

5-(2-Hydroxybenzoyl)-2-Pyridone Analogues: These compounds share a similar structure but differ in their substituents and biological activity.

3-Aryl-5-(2-Hydroxybenzoyl)Pyridin-2(1H)-Ones: These compounds are structurally related and have been studied for their anticancer properties.

Uniqueness: 5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogues.

Actividad Biológica

5-(2-Hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 730951-39-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O4

- Molecular Weight : 298.29 g/mol

- CAS Number : 730951-39-0

The biological activity of this compound can be attributed to its structural features, particularly the dihydropyridine moiety and the hydroxyl group on the benzoyl ring. These functional groups are known to interact with various biological targets, influencing multiple pathways.

1. Antimicrobial Activity

Research indicates that compounds similar to 5-(2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains and fungi, suggesting a potential for developing new antimicrobial agents based on this structure .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines. This suggests a mechanism where the compound modulates inflammatory pathways, potentially useful in treating inflammatory diseases .

Case Studies

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial efficacy of similar dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting the hypothesis that modifications in the benzoyl and methoxyethyl groups enhance antimicrobial activity.

- In Vivo Anti-inflammatory Study :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-22-7-6-18-10-12(8-11(9-17)16(18)21)15(20)13-4-2-3-5-14(13)19/h2-5,8,10,19H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOARUFPTPJIVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.